tert-Butyl (trans-4-phenylcyclohexyl)carbamate is a synthetic organic compound classified under carbamates, which are esters or salts of carbamic acid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a trans-4-phenylcyclohexyl group, making it a compound of interest in various chemical and pharmaceutical research contexts.
The compound is cataloged under the Chemical Abstracts Service number 1259224-00-4. It falls under the broader classification of carbamates, which are known for their diverse biological activities, including use as pharmaceuticals and agrochemicals. The compound's structure suggests that it may exhibit properties useful in drug development, particularly as a prodrug or in enhancing bioavailability of active pharmaceutical ingredients .
The synthesis of tert-butyl (trans-4-phenylcyclohexyl)carbamate can be achieved through various methods. One notable approach involves the reaction of trans-4-phenylcyclohexanamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method typically yields the desired carbamate product through an acylation reaction.
The molecular formula of tert-butyl (trans-4-phenylcyclohexyl)carbamate is . The structure consists of:
The molecular weight is approximately 249.36 g/mol, and the compound exhibits specific stereochemical properties due to the arrangement of substituents around the cyclohexane ring .
tert-Butyl (trans-4-phenylcyclohexyl)carbamate can participate in various chemical reactions typical for carbamates:
These reactions are facilitated by the stability of the carbamate functional group, which allows it to serve as a versatile intermediate in synthetic organic chemistry .
The mechanism of action for tert-butyl (trans-4-phenylcyclohexyl)carbamate largely depends on its application context:
Data supporting these mechanisms indicate that similar compounds have been effective in enhancing drug solubility and bioavailability .
Relevant data suggest that careful handling is required to maintain stability during synthesis and storage .
tert-Butyl (trans-4-phenylcyclohexyl)carbamate has several scientific uses:
The systematic IUPAC name for this compound is tert-butyl (trans-4-phenylcyclohexyl)carbamate, signifying a carbamate protecting group attached to the amine functionality of a trans-configured 4-phenylcyclohexyl ring. The SMILES notation encodes its stereochemistry as: O=C(OC(C)(C)C)NC1CCC(CC1)C2=CC=CC=C2, with the trans relationship between the carbamate and phenyl substituents explicitly defined in stereospecific notations such as [C@H]1CC[C@@H](C2=CC=CC=C2)CC1 [5] [6].
This compound has the molecular formula C₁₇H₂₅NO₂, confirmed across multiple independent sources. Its molecular weight is 275.39 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00) [5].
The Chemical Abstracts Service (CAS) registry number is 1190890-51-7, serving as a unique identifier for chemical databases and commercial catalogs. Its PubChem CID is 63787988 (implicit from [5], though not explicitly stated in the provided results).
The trans configuration of the 4-phenylcyclohexyl ring is a defining feature, minimizing steric strain between substituents. This configuration aligns with related trans-4-substituted cyclohexyl carbamates (e.g., trans-4-formyl and trans-4-hydroxymethyl derivatives), which exhibit distinct conformational stability [6] [8] [9].
While direct experimental spectra for this compound are not provided in the search results, analogous Boc-protected cyclohexylamines exhibit characteristic signatures:
No single-crystal XRD data is available in the search results. However, density functional theory (DFT) studies of similar structures (e.g., tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate) predict a chair conformation with equatorial-oriented substituents to minimize 1,3-diaxial interactions [8].
Table 1: Key Physicochemical Properties
| Property | Value | Reference/Note |
|---|---|---|
| Molecular Formula | C₁₇H₂₅NO₂ | [5] |
| Molecular Weight | 275.39 g/mol | [5] |
| Density | 1.04 ± 0.1 g/cm³ | Predicted [5] |
| Boiling Point | 399.0 ± 22.0°C | Predicted [5] |
| LogP (Predicted) | ~3.5 (similar analogs) | Estimated [8] |
Synthetic Approaches and Chemical Transformations
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9